REACTION_CXSMILES
|
N#N.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[N:14]O)[CH2:12][CH3:13])=[CH:7][CH:6]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C.O.[Pd]>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([NH2:14])[CH2:12][CH3:13])=[CH:7][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
4′-methoxypropiophenone oxime
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(CC)=NO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was treated with 60 psi of H2 in a Parr Type Shaker for 23 hours
|
Duration
|
23 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N#N.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[N:14]O)[CH2:12][CH3:13])=[CH:7][CH:6]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C.O.[Pd]>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([NH2:14])[CH2:12][CH3:13])=[CH:7][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
4′-methoxypropiophenone oxime
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(CC)=NO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was treated with 60 psi of H2 in a Parr Type Shaker for 23 hours
|
Duration
|
23 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |